Guanidinosuccinic acid
Overview
Description
Guanidinosuccinic acid is a nitrogenous metabolite . It is an aspartic acid derivative comprising L-aspartic acid carrying an N-amidino substituent . It is present in the mammalian brain .
Synthesis Analysis
Guanidinosuccinic acid (GSA) is a guanidine derivative. Its synthesis has been investigated in isolated rat hepatocytes . GSA synthesis increased as urea concentration rose. Ornithine and arginine, which stimulated urea synthesis, inhibited GSA synthesis . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .
Molecular Structure Analysis
The molecular formula of Guanidinosuccinic acid is C5H9N3O4 . It has an average mass of 175.143 Da and a monoisotopic mass of 175.059311 Da .
Chemical Reactions Analysis
Guanidinosuccinic acid is formed in the liver from transamidination of arginine to aspartic acid . When 1 mmol/l ASA was reacted with the hydroxyl radical-generating system for 5 min at pH 7.4, 9 mumol/l GSA was formed .
Physical And Chemical Properties Analysis
Guanidinosuccinic acid has a molecular weight in the range of 300,000 and is activated by Co++ in a temperature-dependent reaction .
Scientific Research Applications
Neurological Impact
Guanidinosuccinic acid has been studied for its effects on the central nervous system, particularly its potential to inhibit neurotransmitter responses and contribute to neurological symptoms in uremic patients. It is found in increased concentrations in the cerebrospinal fluid and brain tissue of patients with uremia and is known to inhibit postsynaptic responses to gamma-aminobutyric acid (GABA) and glycine in mouse neurons. This inhibition might contribute to the pathogenesis of complex neurological symptoms encountered in uremia (de Deyn & MacDonald, 1990).
Metabolic Pathways and Biosynthesis
The metabolic pathway for the synthesis of Guanidinosuccinic acid has been traced to the liver, where it is formed from the transamidination of arginine to aspartic acid. This process has been elucidated through studies involving labeled compounds and isolated perfused rat liver, indicating a significant role for Guanidinosuccinic acid in metabolic processes (Perez, Rey, & Schiff, 1976).
Role in Uremia and Renal Failure
Guanidinosuccinic acid is implicated in the pathology of uremia, where it is considered a uremic toxin due to its increased excretion rates in conditions leading to renal failure. Its accumulation in the body is linked to dietary protein intake and the metabolism of arginine. The compound's dynamics in the body suggest potential pathways for detoxification and treatment strategies for uremia (Cohen, 1970).
Epileptogenic Potential
Research also points to the epileptogenic and neurotoxic potential of Guanidinosuccinic acid, particularly through intrahippocampal injections in rats, which led to partial and generalized clonic seizures. This has implications for understanding the biochemical pathways that contribute to seizure activity in conditions of elevated Guanidinosuccinic acid levels, such as renal failure and uremia (Pan et al., 1996).
Molecular Mechanisms and Oxidative Stress
Guanidinosuccinic acid is part of a broader category of guanidino compounds that have been shown to generate reactive oxygen species, suggesting a role in oxidative stress-related damage in clinical disorders like epilepsy and renal failure. This underscores the potential pathological effects of elevated levels of Guanidinosuccinic acid and similar compounds in disease states (Mori et al., 1996).
properties
IUPAC Name |
(2S)-2-(diaminomethylideneamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOUVWJCQOYGG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanidinosuccinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Guanidinosuccinic acid | |
CAS RN |
6133-30-8 | |
Record name | Guanidinosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6133-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidinosuccinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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